3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one
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Overview
Description
3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . This compound features a pyridine ring substituted with a hydroxymethyl group and a cyclohexenone moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one typically involves the reaction of 2-hydroxymethylpyridine with cyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the cyclohexenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products Formed
Oxidation: 3-[6-(Carboxyl)pyridin-2-yl]cyclohex-2-en-1-one
Reduction: 3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-ol
Substitution: 3-[6-(Halomethyl)pyridin-2-yl]cyclohex-2-en-1-one, 3-[6-(Aminomethyl)pyridin-2-yl]cyclohex-2-en-1-one
Scientific Research Applications
3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydroxymethyl group and the cyclohexenone moiety may play crucial roles in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-methylpyridine: A derivative of pyridine with a hydroxyl group at the 3-position and a methyl group at the 2-position.
2-Hydroxy-6-methylpyridine: A pyridine derivative with a hydroxyl group at the 2-position and a methyl group at the 6-position.
3-Hydroxy-2-methylpyridine: Another pyridine derivative with a hydroxyl group at the 3-position and a methyl group at the 2-position.
Uniqueness
3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one is unique due to its combination of a hydroxymethyl-substituted pyridine ring and a cyclohexenone moiety. This structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-[6-(hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-8-10-4-2-6-12(13-10)9-3-1-5-11(15)7-9/h2,4,6-7,14H,1,3,5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJSXHXKAFTTKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)C2=CC=CC(=N2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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